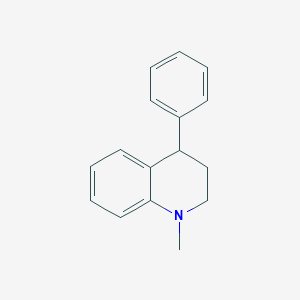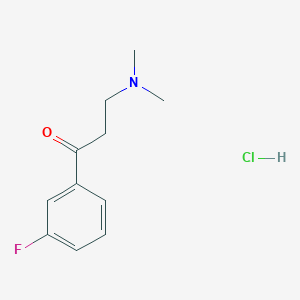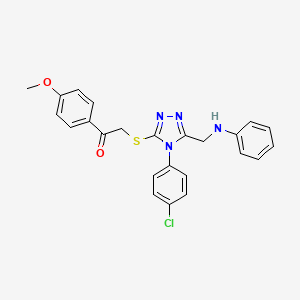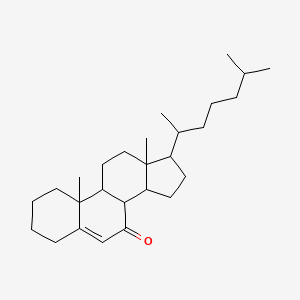
1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C16H17N. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylacetaldehyde derivative reacts with an aniline derivative under acidic conditions to form the tetrahydroquinoline ring system . Another method involves the reduction of 1-methyl-4-phenylquinoline using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The starting material, 1-methyl-4-phenylquinoline, is subjected to catalytic hydrogenation in the presence of Pd/C or other suitable catalysts. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products:
Oxidation: 1-Methyl-4-phenylquinoline.
Reduction: Various substituted tetrahydroquinoline derivatives.
Substitution: Functionalized tetrahydroquinoline compounds.
Scientific Research Applications
1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-methyl-4-phenyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interaction with various molecular targets and pathways. In the context of neurodegenerative diseases, it is believed to interact with dopaminergic neurons, potentially inhibiting the reuptake of dopamine and providing neuroprotective effects . The exact molecular targets and pathways are still under investigation, but its structural similarity to known neurotoxins suggests it may influence mitochondrial function and oxidative stress pathways .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives:
1-Methyl-4-phenylpyridinium (MPP+): A known neurotoxin used in Parkinson’s disease research.
1,2,3,4-Tetrahydroisoquinoline: Another compound with significant biological activity, particularly in neuroprotection.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications.
Properties
CAS No. |
27623-83-2 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-methyl-4-phenyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H17N/c1-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14H,11-12H2,1H3 |
InChI Key |
MLIIQHPUWXQPBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide](/img/structure/B12006820.png)
![N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12006827.png)



![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12006840.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12006848.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006853.png)




![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)
![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)
